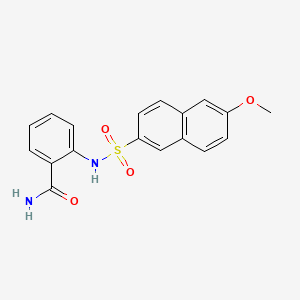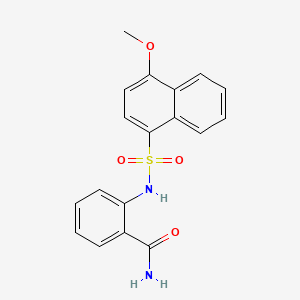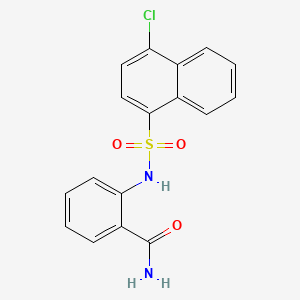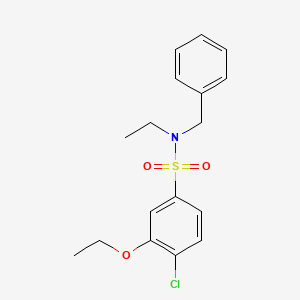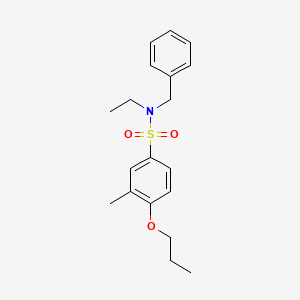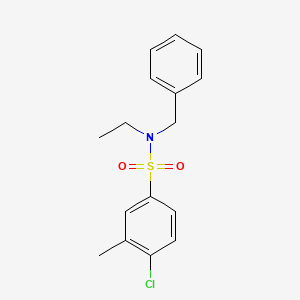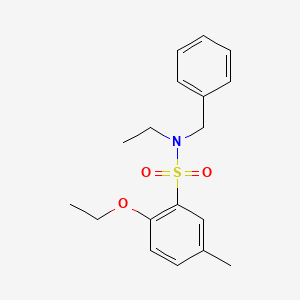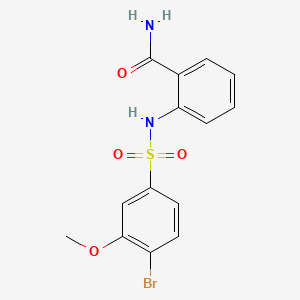
formato de níquel(II) dihidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) formate dihydrate is a chemical compound with the formula Ni(HCOO)₂·2H₂O. It is a green, odorless, non-flammable solid that is sparingly soluble in water. This compound is the nickel salt of formic acid and has a monoclinic crystal structure .
Aplicaciones Científicas De Investigación
Nickel(II) formate dihydrate has several applications in scientific research:
Nickel Catalyst Preparations:
Proteomics Research:
Industrial Chemistry:
Mecanismo De Acción
Target of Action
Nickel(II) formate dihydrate primarily targets the production of nickel and other nickel compounds . It is used in the synthesis of nickel catalysts, which play a crucial role in various chemical reactions .
Mode of Action
Nickel(II) formate dihydrate can be synthesized by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid . The reaction can be represented as follows:
Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2ONi(OH)_2 + 2HCOOH \rightarrow Ni(HCOO)_2 + 2H_2O Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2O
This compound can also be synthesized by the reaction of sodium formate with nickel(II) sulphate .
Biochemical Pathways
Nickel(II) formate dihydrate is used in nickel catalyst preparations and is also used as a biochemical for proteomics research . .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.
Result of Action
When heated in a vacuum to 300°C, Nickel(II) formate dihydrate decomposes to form pure nickel :
Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2Ni(HCO_2)_2(H_2O)_2 \rightarrow Ni + 2CO_2 + 2H_2O + H_2 Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2
The resulting fine powders of nickel are useful as hydrogenation catalysts .
Action Environment
The action of Nickel(II) formate dihydrate is influenced by environmental factors such as temperature and solvents. The compound is sparingly soluble in cold water and insoluble in organic solvents . It is soluble in acids . The anhydride forms on careful heating at 130–140°C . In the range of 180-200°C, it decomposes to Ni, CO, CO2, H2, H2O, CH3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Nickel(II) Acetate or Nickel(II) Hydroxide:
Reaction with Sodium Formate and Nickel(II) Sulphate:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
-
Decomposition:
- When heated in a vacuum to 300°C, nickel(II) formate dihydrate decomposes to form pure nickel, carbon dioxide, and water.
- Reaction: Ni(HCOO)₂·2H₂O → Ni + 2CO₂ + 2H₂O .
-
Hydrogenation Catalyst Formation:
Common Reagents and Conditions:
- Formic acid is commonly used in the synthesis of nickel(II) formate dihydrate .
- Heating under vacuum conditions is required for the decomposition reaction .
Major Products:
Comparación Con Compuestos Similares
Nickel(II) Acetate Tetrahydrate:
Nickel(II) Sulphate:
Uniqueness:
Propiedades
Número CAS |
15694-70-9 |
|---|---|
Fórmula molecular |
Ni(HCO2)2.2H2O |
Peso molecular |
0 |
Sinónimos |
Nickel(Ⅱ) forMate dihydrate |
Origen del producto |
United States |
Q1: What is the crystal structure of nickel(II) formate dihydrate and how was this understanding improved through recent research?
A1: Nickel(II) formate dihydrate ([Ni(HCOO)2(H2O)2]n) forms a three-dimensional framework structure. [] The nickel(II) ions (Ni2+) occupy two distinct positions within the crystal lattice, both exhibiting octahedral coordination. One type of Ni2+ ion is surrounded by six oxygen atoms from six formate (HCOO-) anions. In contrast, the second type of Ni2+ ion coordinates with four oxygen atoms from water molecules and two oxygen atoms from formate anions. The formate anions act as bridges, connecting both types of Ni2+ ions to create the extended framework.
Q2: What interesting magnetic property does nickel(II) formate dihydrate exhibit at low temperatures?
A2: Nickel(II) formate dihydrate exhibits weak ferrimagnetism at low temperatures. [] This behavior suggests a complex magnetic ordering within the material, likely arising from the interaction between the two distinct nickel(II) sites within the crystal structure. Further research is needed to fully elucidate the nature of these magnetic interactions and their implications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


